1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone
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Overview
Description
1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone is an organic compound with the molecular formula C15H14N2O and a molecular weight of 238.285 g/mol This compound is characterized by the presence of a pyridine ring, an aziridine ring, and a phenyl group attached to an ethanone moiety
Preparation Methods
The synthesis of 1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone involves several steps, typically starting with the preparation of the aziridine ring. One common synthetic route includes the reaction of 4-pyridinecarboxaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the aziridine ring. The final step involves the acylation of the aziridine with ethanoyl chloride to produce the target compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the aziridine ring to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound’s aziridine ring is known to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the inhibition of enzymes and the modification of biomolecules. The pyridine ring also plays a role in the compound’s binding affinity to specific receptors and enzymes, contributing to its biological activity .
Comparison with Similar Compounds
1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone can be compared with other similar compounds, such as:
1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-propanone: This compound has a similar structure but with a propanone moiety instead of ethanone, leading to differences in reactivity and applications.
1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-butanone:
1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-pentanone: This compound has a longer carbon chain, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-(2-pyridin-4-ylaziridin-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11(18)12-2-4-14(5-3-12)17-10-15(17)13-6-8-16-9-7-13/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKWZPWCVIAXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC2C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648907 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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